molecular formula C17H18Cl2O3S B2555579 3-Methyl-4-(propan-2-yl)phenyl 4,5-dichloro-2-methylbenzene-1-sulfonate CAS No. 2305564-94-5

3-Methyl-4-(propan-2-yl)phenyl 4,5-dichloro-2-methylbenzene-1-sulfonate

Cat. No.: B2555579
CAS No.: 2305564-94-5
M. Wt: 373.29
InChI Key: TWQFGOMXPZELHG-UHFFFAOYSA-N
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Description

3-Methyl-4-(propan-2-yl)phenyl 4,5-dichloro-2-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates. This compound is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with methyl, propan-2-yl, and dichloro groups. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(propan-2-yl)phenyl 4,5-dichloro-2-methylbenzene-1-sulfonate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-4-(propan-2-yl)phenol and 4,5-dichloro-2-methylbenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane or chloroform. A base such as triethylamine is added to neutralize the hydrochloric acid formed during the reaction.

    Reaction Mechanism: The sulfonyl chloride reacts with the phenol group to form the sulfonate ester. The reaction is typically carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of automated systems ensures consistent quality and high yield. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(propan-2-yl)phenyl 4,5-dichloro-2-methylbenzene-1-sulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction: The methyl and propan-2-yl groups can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The sulfonate ester can be hydrolyzed to form the corresponding sulfonic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the sulfonate ester.

Major Products

The major products formed from these reactions include substituted phenols, sulfonic acids, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Methyl-4-(propan-2-yl)phenyl 4,5-dichloro-2-methylbenzene-1-sulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-(propan-2-yl)phenol: A precursor in the synthesis of the target compound.

    4,5-Dichloro-2-methylbenzenesulfonyl chloride: Another precursor used in the synthesis.

    Sulfonate Esters: Compounds with similar functional groups but different substituents.

Uniqueness

The uniqueness of 3-Methyl-4-(propan-2-yl)phenyl 4,5-dichloro-2-methylbenzene-1-sulfonate lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(3-methyl-4-propan-2-ylphenyl) 4,5-dichloro-2-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2O3S/c1-10(2)14-6-5-13(7-11(14)3)22-23(20,21)17-9-16(19)15(18)8-12(17)4/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQFGOMXPZELHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)OC2=CC(=C(C=C2)C(C)C)C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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